7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one, with the CAS number 374758-67-5, is a synthetic organic compound characterized by a complex chromenone structure. Its molecular formula is C21H19ClO4, and it has a molecular weight of approximately 370.826 g/mol. The compound features a unique substitution pattern that includes a chlorophenyl group and an ethoxy ketone moiety, contributing to its potential biological activities and applications in medicinal chemistry .
7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can be classified as a chromenone derivative. Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This specific compound's structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves several multi-step organic reactions. A general synthetic route may include:
Specific reaction conditions, catalysts, and solvents can vary based on the desired yield and purity of the final product.
The molecular structure of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C21H19ClO4 |
Molecular Weight | 370.826 g/mol |
IUPAC Name | 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one |
InChI | InChI=1S/C21H19ClO4/c1-3-6-17-13-22(27)30-23-16(2)20(9-8-19(17)23)29-15-21(26)25-12-11-24(28)10-5-4-7 |
InChI Key | YJGRQRIZYGRVRQ-UHFFFAOYSA-N |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing related compounds.
The mechanism of action for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully elucidated but may involve:
These mechanisms suggest potential therapeutic applications in treating diseases where these pathways are relevant.
The physical properties of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one include:
The chemical properties include:
Relevant data regarding solubility and stability should be confirmed through experimental studies for precise applications .
7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has potential applications in several scientific fields:
Research into this compound continues as scientists explore its full range of applications and mechanisms.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2